N-(1,1-Dimethoxyethyl)cyclohexylamine
Description
Structural Features and Chemical Reactivity Nexus
The structure of N-(1,1-Dimethoxyethyl)cyclohexylamine incorporates two key functional groups: a tertiary amine integrated with a cyclohexyl moiety and an acetal (B89532) group. The central quaternary carbon is bonded to a nitrogen atom, a methyl group, and two methoxy (B1213986) groups.
The reactivity of this compound is dictated by the interplay of these groups. The acetal is susceptible to hydrolysis under acidic conditions, which can regenerate a carbonyl functionality, specifically an N-cyclohexylacetamide. Conversely, the lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the molecule. The bulky cyclohexyl group provides steric hindrance, which can influence the regioselectivity of its reactions.
Ketene (B1206846) N,O-acetals are electron-rich olefins, a property that makes them reactive in various chemical transformations. thieme-connect.commsstate.edu They are generally more stable than their O,O-acetal counterparts and more reactive than N,N- or S,S-acetals. thieme-connect.comcolab.wsresearchgate.net This balance of stability and reactivity makes them advantageous substitutes for other ketene acetal homologues in synthesis. thieme-connect.comcolab.wsresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H21NO2 |
| Molecular Weight | 187.28 g/mol |
| CAS Number | 100533-91-3 |
| Appearance | Liquid |
Note: Physical property data for this specific compound is sparse in public literature; properties are inferred from its structure and related compounds.
Significance as a Bifunctional Building Block in Chemical Synthesis
This compound and related amide acetals are valuable reagents, often acting as synthetic equivalents of amides. Amides are typically unreactive due to resonance stabilization. nih.govnih.gov Amide acetals provide a route to overcome this stability, acting as activated forms of amides.
Their utility is prominent in the formation of new carbon-carbon and carbon-nitrogen bonds. For instance, N,N-Dimethylacetamide dimethyl acetal, a closely related compound, is used for the synthesis of amides, diacylamines, and various heterocycles. sigmaaldrich.com It can condense with primary amines to yield acetamidines and imidate esters. This reactivity is mirrored in this compound, which can react with nucleophiles, often with the elimination of methanol (B129727), to introduce the CH3C(=NCy) or CH3C(O)NCy fragment into a molecule.
These reagents are particularly useful in:
Amidation Reactions: They can amidate carboxylic acids under mild conditions.
Heterocycle Synthesis: They serve as a one-carbon or multi-carbon inserting synthon in the preparation of nitrogen-containing heterocycles like pyrimidines. sigmaaldrich.com
Pericyclic Reactions: Due to their electron-rich nature, ketene N,O-acetals can participate as either dienes or dienophiles in Diels-Alder reactions. thieme-connect.comcolab.wsresearchgate.net
Historical Context and Evolution of Related Acetal-Amine Compounds
The development of acetal-amine compounds is rooted in the broader history of acetal and enamine chemistry. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com The synthesis and application of amide acetals gained significant traction in the mid-20th century. A key figure in this field was Hellmut Bredereck, who developed a class of formamide (B127407) acetals known as Bredereck's reagents. drugfuture.comchemicalbook.com
Bredereck's reagent, such as tert-butoxybis(dimethylamino)methane, is a highly reactive aminal ester used for formylation and as a mild enamination reagent. drugfuture.comguidechem.comwikipedia.orgthieme-connect.comenamine-genez.com These reagents demonstrated the synthetic power of combining amine and acetal functionalities in a single molecule, paving the way for the development of a wide array of similar compounds, including N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and N,N-Dimethylacetamide dimethyl acetal (DMA-DMA). sigmaaldrich.comchemicalbook.comchemicalbook.com
DMF-DMA and DMA-DMA became widely used as versatile building blocks for creating heterocycles and for formylating or methylating various substrates. chemicalbook.comchemicalbook.comnih.gov The synthesis of this compound follows from this legacy, providing a reagent with a bulkier, more sterically demanding amine substituent, allowing for different selectivity in synthesis compared to its dimethylamino counterparts.
Overview of Research Trajectories for this compound
While this compound itself is a specialized reagent, research into the broader class of ketene N,O-acetals and amide acetals continues to evolve. Current research trajectories focus on several key areas:
Asymmetric Synthesis: The development of chiral catalysts for enantioselective reactions involving acetals is an active area of research. sciencedaily.com This includes the synthesis of chiral N,N-acetals, which are important components of bioactive molecules and drugs. sciencedaily.com
New Synthetic Methods: Chemists are continuously exploring new ways to synthesize and use these versatile synthons. thieme-connect.comcolab.ws Modern methods are often geared towards producing highly stable ketene N,O-acetals that can be isolated and stored ("bench stable"). colab.wsresearchgate.netnih.gov
Novel Activation Strategies: Recent breakthroughs have focused on new ways to activate typically unreactive amide bonds, a field in which amide acetals represent an early solution. nih.govnih.gov Research explores transition-metal catalysis and novel electrophilic activation to achieve transformations that are synthetically useful. nih.gov
Applications in Complex Molecule Synthesis: The unique reactivity of these compounds makes them suitable for the synthesis of complex natural products and pharmaceutical agents. guidechem.com For example, they are used in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. nih.gov
The study of compounds like this compound contributes to the expanding toolkit of organic chemists, enabling more efficient and selective construction of complex organic molecules.
Structure
3D Structure
Properties
CAS No. |
85168-93-0 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(1,1-dimethoxyethyl)cyclohexanamine |
InChI |
InChI=1S/C10H21NO2/c1-10(12-2,13-3)11-9-7-5-4-6-8-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
HENPAQQGODZROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC1CCCCC1)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for N 1,1 Dimethoxyethyl Cyclohexylamine
Strategies for Carbon-Nitrogen Bond Formation
The construction of the C-N bond in N-(1,1-Dimethoxyethyl)cyclohexylamine involves the union of a cyclohexylamine (B46788) moiety with a 1,1-dimethoxyethyl group. This can be achieved through several established synthetic strategies.
Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for forming amine bonds. wikipedia.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. masterorganicchemistry.com For the synthesis of this compound, the logical precursors would be cyclohexylamine and 1,1-dimethoxyacetone.
The reaction proceeds by the nucleophilic attack of cyclohexylamine on the carbonyl carbon of 1,1-dimethoxyacetone, forming a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion, which is subsequently reduced by a hydride agent. A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose, often allowing for a one-pot procedure. organic-chemistry.org Other common reductants include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd). wikipedia.orgmasterorganicchemistry.com
| Reducing Agent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, r.t. | Mild, selective for imines over ketones, one-pot reaction is common. organic-chemistry.org | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 5-6 | Effective at neutral to slightly acidic pH, selective for imines. masterorganicchemistry.com | Highly toxic (cyanide). |
| Catalytic Hydrogenation (e.g., H₂/Pd) | H₂ gas, Pd/C catalyst, EtOH/MeOH | "Green" reagent (H₂), high efficiency, scalable. wikipedia.org | Requires specialized pressure equipment; may reduce other functional groups. |
| α-Picoline-Borane | MeOH, AcOH (cat.) | Can be used in various solvents, including water. | Less common than other borohydrides. |
Beyond reductive amination, carbon-nitrogen bonds can be formed through nucleophilic substitution or cross-coupling reactions. researchgate.netpageplace.de In this context, cyclohexylamine can act as a nitrogen nucleophile, displacing a leaving group on an appropriate acetal-containing electrophile. For instance, a reagent such as 2-halo-1,1-dimethoxypropane could theoretically react with cyclohexylamine to form the desired product.
This approach relies on the principles of nucleophilic substitution, where the amine attacks the carbon atom bearing a suitable leaving group (e.g., bromide, iodide, or a sulfonate ester). The reaction is typically performed in the presence of a base to neutralize the acid generated during the reaction. While transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for C-N bond formation, they are most commonly applied to the coupling of amines with aryl or vinyl halides and are less conventional for this specific type of aliphatic coupling. tcichemicals.com
Synthesis and Functionalization of Key Precursors
Aminoacetaldehyde dimethyl acetal (B89532) is a valuable precursor in various organic syntheses, serving as a protected form of aminoacetaldehyde. biosynth.comchemicalbook.com One common synthetic route involves the reaction of chloroacetaldehyde (B151913) dimethyl acetal with an ammonia (B1221849) solution. google.com The process described in patent literature involves heating chloroacetaldehyde dimethyl acetal with a 10-40% aqueous ammonia solution to temperatures between 100-150 °C. google.com Following the reaction, the excess ammonia is recovered by distillation, and the solution is basified with sodium hydroxide (B78521) to a pH of 12-14 before the final product is isolated by rectification. google.com
Alternative historical methods for producing this acetal involved using vinyl acetate (B1210297) as a starting material, which underwent bromination, a Gabriel synthesis, and finally hydrazinolysis. chemicalbook.com This multi-step process is often more complex and utilizes hazardous reagents like bromine. google.com
In some synthetic strategies, it may be advantageous to modify or "derivatize" cyclohexylamine to alter its reactivity or to install protecting groups. This can facilitate specific bond formations or prevent unwanted side reactions. For example, cyclohexylamine can be acylated to form amides. A documented synthesis shows the formation of N-cyclohexyl formamide (B127407) by reacting cyclohexylamine with sodium formanilide (B94145) and carbon monoxide in methanol (B129727) at 100°C. prepchem.com
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. For the reductive amination of cyclohexanone (B45756) (a related precursor to cyclohexylamine), studies have investigated the influence of temperature, hydrogen pressure, catalyst, and ammonia concentration. researchgate.net For instance, in a ruthenium-catalyzed system, increasing the reaction temperature and hydrogen pressure generally leads to higher yields of cyclohexylamine. researchgate.net
Similarly, for the proposed synthesis of this compound via reductive amination, several factors can be fine-tuned:
Stoichiometry: The ratio of cyclohexylamine to the acetal precursor can be adjusted. Using an excess of the amine can sometimes drive the reaction to completion but may complicate purification. reddit.com
Catalyst: For catalytic hydrogenations, the choice of metal (e.g., Pd, Ni, Ru) and support can significantly impact efficiency. wikipedia.orgresearchgate.net For reactions using hydride reagents, the addition of a mild acid catalyst (like acetic acid) can accelerate imine formation. reddit.com
Solvent: The choice of solvent (e.g., methanol, dichloromethane, tetrahydrofuran) can affect the solubility of reactants and the reaction rate.
Temperature: While many modern reductive aminations can proceed at room temperature, moderate heating (e.g., 40-50 °C) can increase the reaction rate, though it may also lead to more side products. reddit.comresearchgate.net
| Parameter | Condition | Potential Outcome on Yield/Selectivity |
|---|---|---|
| Temperature | Low (r.t.) vs. High (50-120°C) | Higher temperatures can increase reaction rate but may decrease selectivity. researchgate.net |
| Pressure (H₂) | Low vs. High (e.g., 4 MPa) | For catalytic hydrogenations, higher pressure generally increases conversion. researchgate.net |
| pH / Additives | Neutral vs. Acidic (e.g., AcOH) | Mild acid catalysis accelerates imine formation, but strong acid can protonate the amine. reddit.com |
| Reagent Ratio | 1:1 vs. Amine Excess | Excess amine can shift equilibrium towards the product but requires removal. reddit.com |
| Solvent | Protic (MeOH) vs. Aprotic (DCE) | Solvent choice affects solubility and the stability of intermediates. |
Catalytic Systems and Their Influence on Selectivity and Efficiency
There is no published research detailing the use of specific catalytic systems for the synthesis of this compound. General amine and ketal syntheses employ a wide range of catalysts, from transition metals like palladium and nickel for reductive aminations to various Brønsted and Lewis acids for ketal formation. However, without experimental data for this particular compound, any discussion of catalyst influence on reaction efficiency, yield, or selectivity would be purely speculative.
Green Chemistry Principles and Sustainable Synthetic Routes
No sustainable or "green" synthetic routes for this compound have been reported. While the principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents, are increasingly applied in chemical synthesis, their specific application to the production of this compound has not been documented. Research into environmentally benign methodologies for similar structures exists, but direct extrapolation to this target molecule is not supported by current scientific records.
Reaction Mechanisms and Chemical Transformations
Acetal (B89532) Cleavage and Aldehyde Generation
The dimethoxyethyl group in N-(1,1-Dimethoxyethyl)cyclohexylamine is an acetal, which can be hydrolyzed under acidic conditions to generate an aldehyde or ketone. This process is a cornerstone of its chemistry.
The hydrolysis of the acetal in this compound is a well-established acid-catalyzed process. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst, which transforms the methoxy group into a good leaving group (methanol). chemistrysteps.com The departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. researchgate.net This intermediate is then attacked by a water molecule. Subsequent deprotonation of the resulting hemiacetal yields the corresponding carbonyl compound and a second molecule of methanol. The formation of the resonance-stabilized carboxonium ion is generally considered the rate-determining step in this reaction. researchgate.net
Table 1: Key Steps in Acid-Catalyzed Acetal Hydrolysis
| Step | Description |
| 1. Protonation | One of the oxygen atoms of the dimethoxyethyl group is protonated by an acid. |
| 2. Leaving Group Departure | The protonated methoxy group leaves as a molecule of methanol, forming a resonance-stabilized oxonium ion. |
| 3. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. |
| 4. Deprotonation | A proton is transferred from the newly added hydroxyl group to a base, regenerating the acid catalyst and forming a hemiacetal. |
| 5. Second Protonation | The remaining methoxy group is protonated. |
| 6. Elimination | The protonated methoxy group is eliminated as methanol, with the assistance of the adjacent hydroxyl group, forming a protonated carbonyl. |
| 7. Final Deprotonation | The protonated carbonyl is deprotonated to yield the final aldehyde or ketone product. |
This table outlines the generally accepted mechanism for the acid-catalyzed hydrolysis of acetals.
The hydrolysis of acetals can have stereochemical implications, particularly if new stereocenters are formed or if existing ones are affected. In the case of this compound, the carbon of the dimethoxyethyl group is not a stereocenter. However, if the hydrolysis were to lead to a product with a new stereocenter, the reaction would likely proceed through a planar oxonium ion intermediate. The subsequent nucleophilic attack by water could then occur from either face, potentially leading to a racemic mixture of products, unless influenced by chiral catalysts or existing stereocenters within the molecule.
Nucleophilic Reactivity of the Cyclohexylamine (B46788) Moiety
The nitrogen atom of the cyclohexylamine group possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with a variety of electrophilic species.
The secondary amine in this compound can react with a wide range of electrophiles. researchgate.net These reactions can include alkylation, acylation, and reaction with carbonyl compounds. The outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions. For instance, reaction with an alkyl halide could lead to the formation of a tertiary amine, while reaction with an acyl chloride would yield an amide. The steric bulk of the cyclohexyl group and the dimethoxyethyl group may influence the rate and feasibility of these reactions. researchgate.net
Table 2: Potential Reactions of the Cyclohexylamine Moiety with Electrophiles
| Electrophile | Product Type |
| Alkyl Halide | Tertiary Amine |
| Acyl Chloride | Amide |
| Aldehyde/Ketone | Enamine or Iminium Ion (after hydrolysis of acetal) |
| Michael Acceptor | Conjugate Addition Product |
This table provides examples of potential reactions based on the nucleophilic character of the amine.
Iminium ions are cationic species with the general structure [R₂C=NR₂]⁺. wikipedia.org They can be formed from this compound through a multi-step process. First, the acid-catalyzed hydrolysis of the acetal group, as described in section 3.1.1, would generate an intermediate amino-aldehyde or amino-ketone. This intermediate can then undergo intramolecular cyclization, followed by dehydration, to form a cyclic iminium ion. Alternatively, if the hydrolysis occurs in the presence of another primary or secondary amine, an intermolecular reaction can lead to the formation of an imine, which can then be protonated to form an iminium ion. masterorganicchemistry.com Imines are formed through the addition of a primary amine to an aldehyde or ketone, followed by the elimination of a water molecule. masterorganicchemistry.com
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Molecule Construction
As a synthetic intermediate, N-(1,1-Dimethoxyethyl)cyclohexylamine could theoretically serve as a precursor to N-acetylcyclohexylamine or its corresponding enolate. The dimethoxyethyl group acts as a protecting group for the acetyl functionality, which could be deprotected under acidic conditions to reveal the N-acetyl group. This moiety could then be further manipulated. However, no specific examples of its use in the construction of complex molecules have been documented.
Facilitating the Assembly of Nitrogen-Containing Scaffolds
Nitrogen-containing scaffolds are crucial in medicinal chemistry. google.com Compounds like cyclohexylamine (B46788) are known to participate in reactions that form such scaffolds. mdpi.com For instance, the primary amine functionality can undergo reactions like reductive amination or aza-Michael additions to build more complex nitrogenous structures. While this compound possesses a secondary amine, its utility in the assembly of specific nitrogen-containing scaffolds has not been reported.
Utility in Multicomponent Reactions (MCRs) for Diversified Compound Libraries
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov Amine derivatives are frequently used as one of the components in well-known MCRs such as the Ugi and Mannich reactions. These reactions are invaluable for creating large libraries of structurally diverse compounds for drug discovery. nih.gov The potential for this compound to participate in such reactions remains unexplored in the available literature.
Precursor for Heterocyclic Compound Synthesis
The synthesis of nitrogen-containing heterocycles is a cornerstone of organic chemistry. mdpi.com Amines are fundamental building blocks for a vast array of heterocyclic systems, including piperidines and pyrrolidines. nih.govbeilstein-journals.org These syntheses often involve cyclization reactions where the nitrogen atom of the amine acts as a nucleophile. While the cyclohexylamine portion of this compound could theoretically be incorporated into a heterocyclic ring, specific methodologies commencing from this particular precursor are not described in the literature.
Strategic Integration into Convergent Synthesis Pathways
Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis. A protected amine derivative could be a valuable component in a convergent strategy, allowing for the introduction of a nitrogen-containing fragment late in a synthetic sequence. However, there are no documented instances of this compound being strategically employed in this manner.
Derivatization and Selective Functionalization
Amine Functionalization Strategies
The secondary amine of N-(1,1-Dimethoxyethyl)cyclohexylamine serves as a nucleophilic center, readily participating in a variety of bond-forming reactions. This allows for the introduction of a wide array of substituents, modifying the compound's steric and electronic properties.
Acylation Reactions for Amide Formation
Acylation of the secondary amine provides a direct route to N,N-disubstituted amides. This transformation is typically achieved by reacting this compound with a suitable acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. For instance, treatment with acetyl chloride would yield N-acetyl-N-(1,1-dimethoxyethyl)cyclohexylamine.
Alkylation Reactions for Tertiary Amine Synthesis
The conversion of the secondary amine to a tertiary amine can be accomplished through N-alkylation. This reaction typically involves treatment with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. Alternative, environmentally benign methods for N-alkylation include the use of dimethyl carbonate (DMC) as a methylating agent over heterogeneous catalysts. nih.gov Furthermore, electrochemical methods have been developed for the N-alkylation of cyclohexylamine (B46788) derivatives, providing another synthetic route. researchgate.netresearchgate.net The synthesis of tertiary dibenzylamines has also been described, showcasing pathways to more complex structures. mdpi.com
Table 1: Selected N-Alkylation Methods Applicable to Secondary Amines
| Alkylating Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Formaldehyde | Pd/NxC electrocatalyst | N-Methylated tertiary amine | researchgate.netresearchgate.net |
| Dimethyl Carbonate (DMC) | Cu–Zr bimetallic nanoparticles | N-Methylated tertiary amine | nih.gov |
| Alkyl Halides | Base (e.g., K₂CO₃, Et₃N) | General N-alkylated tertiary amine | General Knowledge |
Formation of Ureas, Thioureas, and Sulfonamides
The nucleophilicity of the amine allows for the synthesis of ureas, thioureas, and sulfonamides, which are classes of compounds with significant applications in medicinal and materials chemistry.
Ureas : Substituted ureas can be synthesized by reacting this compound with isocyanates. The nitrogen atom of the amine adds to the central carbon of the isocyanate group, yielding the corresponding N,N,N'-trisubstituted urea (B33335). An alternative, isocyanate-free method involves the condensation reaction with urea itself, often at elevated temperatures. ijcce.ac.irgoogle.com Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for synthesizing unsymmetrical diaryl ureas, a strategy that could be adapted for this substrate. nih.gov
Thioureas : Analogous to urea formation, thioureas are readily prepared by the reaction of the amine with an isothiocyanate. mdpi.com A common and versatile method involves the reaction of amines with carbon disulfide, which can be performed efficiently in an aqueous medium for aliphatic amines. organic-chemistry.org Multicomponent reactions using an isocyanide, an amine, and elemental sulfur also provide a sustainable route to thiourea (B124793) derivatives. researchgate.net
Sulfonamides : Sulfonamides are typically prepared by the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction, known as the Hinsberg test for amines, results in the formation of a stable N-substituted sulfonamide. nih.govresearchgate.net Modern methods also allow for the direct synthesis of sulfonamides from thiols and amines, bypassing the need for pre-formed sulfonyl chlorides. nih.gov
Selective Transformations of the Acetal (B89532) Group
The acetal group in this compound offers a second site for chemical modification. While generally stable under neutral and basic conditions, it can undergo transformations under acidic conditions or with potent nucleophiles.
Transacetalization Reactions
Transacetalization provides a method for modifying the structure of the acetal group. This reaction involves the acid-catalyzed exchange of the methoxy (B1213986) groups with another alcohol or, more commonly, a diol. For example, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) would result in the formation of a 2-cyclohexylamino-2-methyl-1,3-dioxolane derivative, with the concurrent release of methanol (B129727). Such reactions are typically reversible and driven to completion by removing the methanol byproduct. This strategy is widely used to synthesize various cyclic acetals. researchgate.net
Reactions with Organometallic Reagents at the Acetal Center
The direct reaction of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, with the acetal carbon is challenging. Acetals are generally used as protecting groups for carbonyl compounds precisely because of their stability towards strong nucleophiles and bases. thermofisher.comnih.gov Direct nucleophilic attack on the electron-rich acetal carbon is unfavorable. However, the presence of the adjacent nitrogen atom could potentially influence reactivity. Under forcing conditions or in the presence of a strong Lewis acid to coordinate with the oxygen atoms, it might be possible to facilitate the displacement of a methoxy group. A more plausible pathway could involve Lewis acid-promoted elimination of methanol to form a reactive keteniminium ion intermediate, which would then be readily attacked by the organometallic reagent. However, such transformations are not standard for simple acetals and would require specific investigation to establish feasibility and conditions.
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Advanced Spectroscopic and Analytical Characterization for Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(1,1-Dimethoxyethyl)cyclohexylamine. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR techniques, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity of the atoms within the molecule.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The cyclohexyl protons would appear as a series of multiplets in the upfield region, typically between 1.0 and 3.0 ppm. The methoxy (B1213986) groups would present as a sharp singlet at approximately 3.0-3.5 ppm, integrating to six protons. The ethyl group's methyl protons would likely appear as a singlet around 1.2 ppm, integrating to three protons. The N-H proton, if present and not undergoing rapid exchange, would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The cyclohexyl carbons are expected to resonate in the range of 20-60 ppm. The carbon of the methyl group attached to the quaternary carbon would appear at a lower field, while the two methoxy carbons would have a characteristic chemical shift around 50 ppm. The quaternary carbon atom bonded to the nitrogen and two oxygen atoms would be significantly deshielded, appearing at a much lower field.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexyl-H (axial & equatorial) | 1.0 - 2.0 | Multiplet | 10H |
| Cyclohexyl-CH-N | 2.5 - 3.0 | Multiplet | 1H |
| N-H | Variable (solvent dependent) | Broad Singlet | 1H |
| C-CH₃ | ~1.2 | Singlet | 3H |
| O-CH₃ | ~3.2 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| Cyclohexyl-C | 24 - 55 |
| C-CH₃ | ~20 |
| O-CH₃ | ~50 |
| C(OCH₃)₂ | ~100 |
2D NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in assigning the complex spin systems of the cyclohexyl ring protons.
An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton resonances. For instance, the signal for the methoxy protons would show a correlation to the methoxy carbon signal.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula with a high degree of confidence. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass |
| [C₁₀H₂₁NO₂ + H]⁺ | 188.1645 |
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the structure elucidated by NMR.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 4: Predicted Infrared Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
The presence of a broad band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. Strong absorptions in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching vibrations of the alkyl groups. The prominent C-O stretching bands of the dimethoxy group would be expected in the 1050-1150 cm⁻¹ region.
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
The purity of a synthesized compound is crucial for its use in research. Advanced chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of this compound.
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be used to determine the percentage purity of the compound and to detect any volatile impurities. The choice of the column and temperature program would be optimized to achieve good separation.
High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity assessment. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid) would likely be employed. The retention time and peak purity can be used to quantify the compound and any non-volatile impurities.
In cases where stereoisomers of this compound might be present, chiral chromatography (either chiral GC or chiral HPLC) would be necessary for their separation and quantification.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Currently, there are no published quantum chemical calculations detailing the electronic structure and energetics of N-(1,1-Dimethoxyethyl)cyclohexylamine. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and partial atomic charges. This information is fundamental to understanding its reactivity and intermolecular interactions.
Conformational Analysis and Stereochemical Preferences
A detailed conformational analysis of this compound has not been documented. For a molecule with a flexible cyclohexyl ring and a substituted ethylamine (B1201723) side chain, numerous conformations are possible. Computational methods could identify the lowest energy conformers and the energy barriers between them. Key aspects to investigate would include the axial versus equatorial positioning of the N-(1,1-dimethoxyethyl) group on the cyclohexane (B81311) chair, and the rotational isomers (rotamers) around the C-N and C-C bonds of the side chain. Understanding these preferences is crucial as the dominant conformation often dictates the molecule's physical properties and biological activity.
Molecular Dynamics Simulations for Understanding Solution Behavior
There is no available research on the molecular dynamics (MD) simulations of this compound. MD simulations would be instrumental in modeling the behavior of this compound in various solvents. Such studies could elucidate the solute-solvent interactions, the stability of different conformers in solution, and the dynamics of the molecule over time. This would be particularly important for predicting its behavior in complex environments, such as in biological systems or as a reactant in solution-phase chemistry.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational modeling of the reaction pathways and transition states for key transformations involving this compound is an unexplored area. Theoretical chemistry could be used to investigate the mechanisms of its synthesis, for instance, by modeling the reaction between cyclohexylamine (B46788) and 1,1-dimethoxy-1-ethoxyethane. Furthermore, potential reactions of this compound, such as hydrolysis of the ketal group or reactions at the amine, could be modeled to predict reaction energetics and identify the structures of transition states, providing a deeper understanding of its chemical reactivity.
Prediction of Spectroscopic Properties from First Principles
While experimental spectroscopic data may exist, there are no published first-principles predictions of the spectroscopic properties of this compound. Quantum chemical calculations can be a powerful tool for predicting spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Comparing such predicted spectra with experimental data can aid in the structural confirmation of the compound and the assignment of spectral features to specific molecular motions or electronic transitions.
Future Research Directions and Challenges
Development of Enantioselective Synthetic Pathways
A significant challenge and a crucial first step in exploring the utility of N-(1,1-Dimethoxyethyl)cyclohexylamine would be the development of synthetic routes to access it in an enantiomerically pure form. The stereocenter at the cyclohexyl ring's point of attachment to the nitrogen atom could profoundly influence its activity in chiral applications. Future research could focus on several potential strategies:
Chiral Resolution: Classical resolution of a racemic mixture of this compound using chiral acids could be an initial approach. The formation of diastereomeric salts and their subsequent separation by fractional crystallization would be a primary method to investigate.
Asymmetric Synthesis: A more elegant and efficient approach would be the development of an asymmetric synthesis. This could involve the enantioselective reductive amination of cyclohexanone (B45756) with a chiral amine equivalent or the use of a chiral auxiliary on the nitrogen or cyclohexyl ring that can be removed after the key bond-forming step.
Enzymatic Kinetic Resolution: Biocatalysis could offer a green and highly selective alternative. The use of lipases or other enzymes to selectively acylate or deacylate one enantiomer of a precursor amine could be a viable route to obtaining the desired enantiomer of this compound.
Exploration of Novel Catalytic Transformations Involving the Compound
The unique steric and electronic properties of this compound suggest its potential as a ligand or organocatalyst. Future research in this area could be directed towards:
Ligand in Transition Metal Catalysis: The nitrogen atom could serve as a coordinating site for various transition metals. The bulky cyclohexyl group and the dimethoxyethyl moiety would create a specific steric environment around the metal center, which could be beneficial for controlling selectivity in catalytic reactions such as cross-coupling, hydrogenation, or hydroformylation.
Organocatalysis: As a secondary amine, this compound could potentially act as an organocatalyst, for example, in enamine or iminium ion catalysis. Its steric bulk could impart high levels of stereocontrol in reactions like aldol (B89426) or Michael additions.
A significant challenge will be to understand how the electronic nature of the ketal group influences the catalytic activity of the amine and to design catalytic cycles that are not hindered by the compound's steric demands.
Expansion of Synthetic Utility in Uncharted Chemical Spaces
Beyond catalysis, this compound could serve as a versatile building block in organic synthesis. The presence of the protected carbonyl group and the secondary amine offers multiple handles for chemical modification.
Deprotection and Derivatization: The ketal can be hydrolyzed to reveal a ketone, which can then undergo a wide range of transformations (e.g., Wittig reactions, Baeyer-Villiger oxidation, or conversion to other functional groups). The secondary amine can be acylated, alkylated, or incorporated into heterocyclic structures.
Scaffold for Library Synthesis: The compound could serve as a starting point for the synthesis of libraries of new molecules for biological screening. The ability to modify both the cyclohexyl ring and the side chain would allow for the generation of significant molecular diversity.
The primary challenge in this area will be to develop robust and selective methods for the manipulation of the different functional groups within the molecule, especially in the presence of other reactive sites.
Investigation of Solid-Phase Synthesis Applications
The structure of this compound may lend itself to applications in solid-phase synthesis, a key technology in combinatorial chemistry and peptide synthesis.
Linker to a Solid Support: The amine functionality could be used to attach the molecule to a solid resin. The protected carbonyl group could then be deprotected and used as a handle for the stepwise assembly of more complex molecules. The final product could then be cleaved from the support.
Scaffold for Solid-Phase Library Generation: By anchoring this compound to a solid support, it would be possible to perform a series of reactions in a high-throughput manner to generate a library of related compounds for screening purposes.
A key challenge will be to ensure that the reaction conditions required for transformations on the molecule are compatible with the solid support and the linker.
Methodological Advancements in In Situ Characterization of Reactions
Understanding the reaction mechanisms and kinetics involving this compound will be crucial for its rational application. The use of in situ spectroscopic techniques could provide valuable insights.
Real-time Reaction Monitoring: Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) could be employed to monitor the progress of reactions involving this compound in real-time. This would allow for the identification of intermediates, the determination of reaction rates, and the optimization of reaction conditions.
Mechanistic Studies: By combining in situ characterization with kinetic modeling, it would be possible to elucidate the detailed mechanisms of reactions where this compound acts as a reactant, catalyst, or ligand.
The main challenge will be the development of analytical methods that can effectively distinguish between the various species present in the reaction mixture and provide quantitative data.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(1,1-Dimethoxyethyl)cyclohexylamine in laboratory settings?
- Methodology : Reductive amination of cyclohexanones under hydrogenation conditions is a key approach. For example, hydrogenolysis of N-protected cyclohexylamine derivatives (e.g., N-benzyl or N-(1-phenylethyl) analogs) using palladium on activated carbon (5%) as a catalyst under atmospheric pressure yields cis-selective products . Solvent-free conditions or acetonitrile as a solvent are viable options. Purification via distillation or column chromatography ensures high purity (>98%) .
Q. What analytical techniques are employed to characterize the structural and chemical properties of this compound?
- Methodology :
- X-ray crystallography : Resolves molecular conformation (e.g., Z/E isomerism) and intramolecular hydrogen bonding patterns, as demonstrated in structurally similar compounds .
- NMR and IR spectroscopy : Confirm functional groups (dimethoxyethyl and cyclohexylamine moieties) and assess purity.
- GC-MS : Validates molecular weight (133.19 g/mol) and detects impurities .
Q. What safety protocols are critical when handling this compound in research laboratories?
- Methodology :
- PPE : Use nitrile gloves, goggles, and lab coats. Work in fume hoods to avoid inhalation .
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes .
- Storage : Store at 2–8°C in airtight containers to prevent moisture-induced hydrolysis .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity and yield of this compound in reductive amination processes?
- Methodology :
- Catalyst loading : 0.4–1.0 g palladium/activated carbon per 200 mmol substrate optimizes hydrogenolysis efficiency .
- Solvent choice : Acetonitrile enhances reaction rates compared to solvent-free systems.
- Temperature : Ambient to 50°C balances reactivity and decomposition risks. Post-reaction analysis via TLC or HPLC monitors completion .
Q. What mechanisms underpin the nucleophilic substitution reactions involving this compound derivatives?
- Methodology :
- SN2 pathways : Observed in reactions with bulky amines (e.g., cyclohexylamine), where steric hindrance favors bimolecular displacement .
- Addition-elimination : Dominates in polar solvents (e.g., DMF) for electron-deficient substrates, forming intermediate adducts before bond cleavage . Kinetic isotope effects and Hammett plots validate mechanism selection.
Q. How does the moisture sensitivity of this compound impact its stability during long-term storage, and what mitigation strategies are effective?
- Methodology :
- Degradation analysis : Hydrolysis of the dimethoxy group in aqueous environments forms cyclohexylamine and acetaldehyde byproducts .
- Stabilization : Use molecular sieves or inert gas (N₂/Ar) purging in storage vials. Regular NMR checks every 3–6 months detect decomposition .
Q. What computational approaches are validated for predicting the reactivity and electronic properties of this compound?
- Methodology :
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and redox behavior. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular docking : Models interactions with biological targets (e.g., enzymes), leveraging crystal structure data (e.g., intramolecular H-bonding at N18 and O24) .
Notes
- Advanced questions emphasize mechanistic analysis and methodological troubleshooting, while basic questions focus on foundational protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
